(1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine is a chemical compound with the molecular formula and a molecular weight of 156.27 g/mol. It is classified as a diamine, specifically a substituted cyclohexane derivative. The compound is recognized by its CAS number 1067631-36-0 and is primarily noted for its potential applications in organic synthesis and as a precursor in the production of various chemical entities.
The synthesis of (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine typically involves the following steps:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity. The use of solvents like ethanol or acetone can facilitate the methylation process.
The structure of (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine can be represented as follows:
The compound's structural properties include:
These identifiers are crucial for database searches and chemical information retrieval.
(1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine participates in various chemical reactions, including:
These reactions often require specific conditions such as temperature control and the presence of catalysts like copper(I) iodide to enhance yields.
The mechanism by which (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine acts in chemical reactions typically involves:
The detailed understanding of these mechanisms is essential for optimizing reaction conditions and improving product yields.
Relevant data from safety sheets indicate that proper handling procedures should be followed due to its potential hazards.
(1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine has several scientific applications:
This compound's versatility makes it valuable in both academic research and industrial applications, particularly in the development of new synthetic methodologies.
The stereochemically defined compound (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine emerged from pharmaceutical chemistry efforts in the late 1970s aimed at discovering novel opioid analgesics. Its structure features a chiral cyclohexane backbone with specific stereochemistry (trans-1,2-diamine configuration) and dimethylamino/methylamino substituents, designed to optimize receptor binding kinetics. This diamino scaffold was strategically incorporated into opioid candidates to enhance metabolic stability and blood-brain barrier permeability compared to morphinan derivatives. The (1S,2S) enantiomer (CAS 1067631-36-0) exhibits distinct spatial orientation of its methyl groups (N1-dimethyl and N2-methyl), with molecular formula C₉H₂₀N₂ and molar mass 156.27 g/mol [3] [4]. Unlike racemic mixtures, this enantiopure form demonstrated superior selectivity in early pharmacological screens, positioning it as a key building block for targeted central nervous system (CNS) agents.
Table 1: Key Chemical Identifiers of (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine
Property | Identifier |
---|---|
Systematic IUPAC Name | (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine |
CAS Number | 1067631-36-0 |
Molecular Formula | C₉H₂₀N₂ |
Molar Mass | 156.27 g/mol |
Canonical SMILES | CN[C@H]1CCCC[C@@H]1N(C)C |
Chiral Configuration | (1S,2S)-enantiomer |
Pharmacological development of (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine occurred within Upjohn’s broader "U-drug" research program targeting synthetic opioids. Upjohn scientists systematically explored N-substituted cyclohexanediamine motifs as privileged structures for μ-opioid receptor agonism. The compound served as the essential chiral precursor for U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide), where its (1S,2S) configuration enabled precise spatial alignment with opioid receptor subpockets [2]. Upjohn’s research established that stereochemistry at the C1 and C2 positions critically modulated analgesic potency – the (1S,2S) isomer conferred ~10x greater in vivo activity than its (1R,2R) counterpart in benzamide derivatives. Despite promising receptor binding profiles, clinical development was abandoned due to adverse effect concerns, leaving the compound catalogued as an intermediate without therapeutic applications [2] [4].
The compound’s trajectory shifted from pharmaceutical intermediate to controlled precursor following the emergence of U-47700 in illicit drug markets. Its role as the final synthetic precursor in U-47700 production – where acylation with 3,4-dichlorobenzoyl chloride yields the active opioid – triggered international regulatory action [2]. In December 2017, Health Canada amended Schedule VI of the Controlled Drugs and Substances Act to classify N1,N1,N2-trimethylcyclohexane-1,2-diamine and its salts as a Class A precursor, noting it had "no identified legitimate use in Canada" beyond U-47700 synthesis [2]. This designation mandated stringent record-keeping, end-use declarations, and "zero quantity" limits for non-licensed entities, effectively criminalizing unregulated possession. Regulatory justification emphasized that controlling this single precursor could disrupt ~80% of illicit U-47700 production chains, as it represented the most structurally constrained component unavailable through alternative synthesis [2].
Table 2: Regulatory Timeline for N1,N1,N2-Trimethylcyclohexane-1,2-diamine
Date | Jurisdiction | Action | Legal Reference |
---|---|---|---|
December 27, 2017 | Canada | Added to Schedule VI, Class A Precursors under CDSA | SOR/2017-277 [2] |
March 2017 | United Nations | U-47700 controlled under Single Convention on Narcotic Drugs of 1961 | CND Resolution [2] |
The compound’s commercial availability from chemical suppliers (e.g., Fluorochem UK, priced at £29/gram) prior to scheduling enabled its diversion [3]. Post-control, forensic tracking of its (1S,2S) enantiomer – distinguishable via chiral chromatography from other stereoisomers – became a key indicator of illicit U-47700 synthesis operations. This transition exemplifies how abandoned pharmaceutical intermediates can resurface as critical nodes in clandestine drug manufacturing networks when pharmacological knowledge converges with accessible chemical commerce.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1